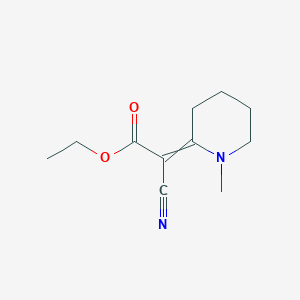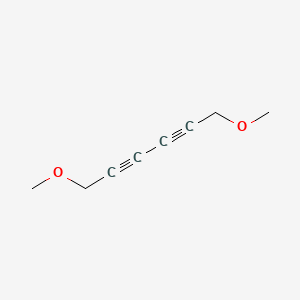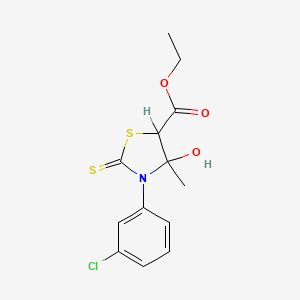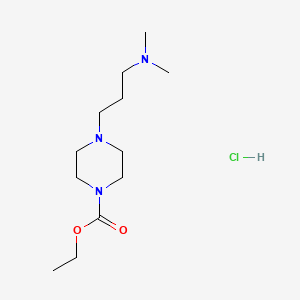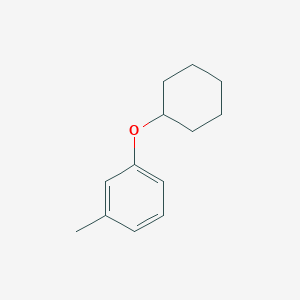
1-(Cyclohexyloxy)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexyloxy)-3-methylbenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a cyclohexyloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclohexyloxy)-3-methylbenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-methylphenol (m-cresol) reacts with cyclohexyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction and improve selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclohexyloxy)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes halogenation, nitration, or sulfonation using reagents like bromine, nitric acid, or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1-(Cyclohexyloxy)-3-methylbenzene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of fragrances and flavorings.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexyloxy)-3-methylbenzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The cyclohexyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The methyl group can influence the compound’s electronic properties, affecting reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-(Cyclohexyloxy)-4-methylbenzene: Similar structure but with the methyl group in the para position.
1-(Cyclohexyloxy)-2-methylbenzene: Similar structure but with the methyl group in the ortho position.
1-(Cyclohexyloxy)benzene: Lacks the methyl group, providing a simpler structure for comparison.
Uniqueness: 1-(Cyclohexyloxy)-3-methylbenzene is unique due to the specific positioning of the cyclohexyloxy and methyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can result in distinct steric and electronic effects, making it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
15174-42-2 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-cyclohexyloxy-3-methylbenzene |
InChI |
InChI=1S/C13H18O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
Clé InChI |
KWOBRCMCNRSCIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


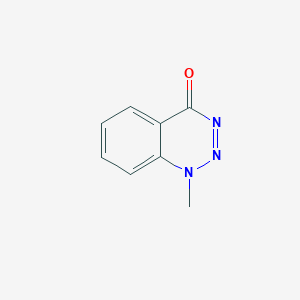
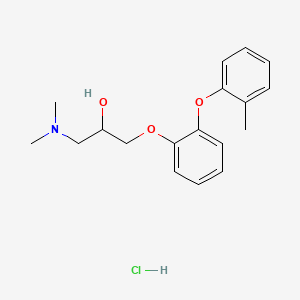
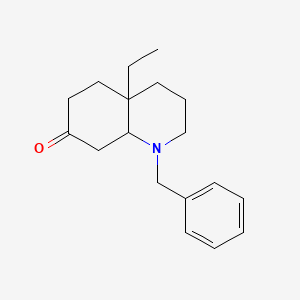
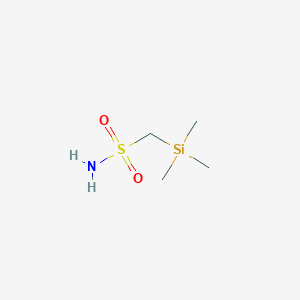
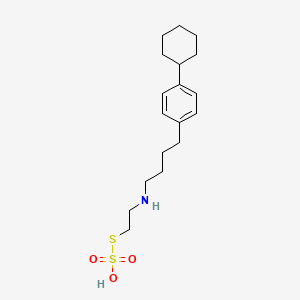
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
